molecular formula C14H8BrN3 B11060067 2-Bromo-6-methyl-5-phenylpyridine-3,4-dicarbonitrile

2-Bromo-6-methyl-5-phenylpyridine-3,4-dicarbonitrile

Cat. No.: B11060067
M. Wt: 298.14 g/mol
InChI Key: XRBREGCLGDKKBF-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-5-phenylpyridine-3,4-dicarbonitrile is a heterocyclic aromatic compound that features a pyridine ring substituted with bromine, methyl, phenyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methyl-5-phenylpyridine-3,4-dicarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide and catalysts such as palladium or copper complexes .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Amino or thiol-substituted pyridines.

    Oxidation Products: Pyridine oxides.

    Reduction Products: Dehalogenated pyridines.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism by which 2-Bromo-6-methyl-5-phenylpyridine-3,4-dicarbonitrile exerts its effects depends on its application:

Properties

Molecular Formula

C14H8BrN3

Molecular Weight

298.14 g/mol

IUPAC Name

2-bromo-6-methyl-5-phenylpyridine-3,4-dicarbonitrile

InChI

InChI=1S/C14H8BrN3/c1-9-13(10-5-3-2-4-6-10)11(7-16)12(8-17)14(15)18-9/h2-6H,1H3

InChI Key

XRBREGCLGDKKBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)Br)C#N)C#N)C2=CC=CC=C2

Origin of Product

United States

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